1-Benzylguanidine
Overview
Description
Synthesis Analysis
An eco-friendly protocol for the synthesis of 1-benzoyl-3-benzylguanidine demonstrates the efficiency of using dry media conditions and microwave irradiation. This method not only provides good yields but also highlights the importance of non-purely thermal microwave-specific effects in the synthesis process (Marquez et al., 2006).
Molecular Structure Analysis
The molecular structure of 1-phenyl-2-nitroguanidine, a related compound, reveals nonplanar arrangements with almost planar fragments. This structure provides insights into the geometric and intermolecular interactions, which are crucial for understanding the behavior of benzylguanidine derivatives (Astakhov et al., 2012).
Chemical Reactions and Properties
The base-catalyzed condensation of benzil with 1,1-dialkylguanidine leads to the formation of imidazolines, indicating the reactivity of guanidine derivatives in nucleophilic addition reactions. This process is crucial for understanding the chemical behavior of 1-benzylguanidine in various conditions (Furukawa et al., 1972).
Physical Properties Analysis
The study of 1-propyl-2-nitroguanidine provides valuable information on the physical properties such as melting and decomposition points, which are essential for assessing the stability and safety of benzylguanidine derivatives. Understanding these properties is crucial for the practical application of these compounds (Szala et al., 2022).
Scientific Research Applications
Targeted Drug Delivery in Tumor Therapy : Benzylguanidine has been used to enhance the targeted delivery of chemotherapeutic drugs. A study by Kong, Tang, and Yin (2020) explored the use of benzylguanidine-conjugated nanocarriers for the delivery of doxorubicin in CXCR 4 positive tumors. The study found that these nanocarriers could penetrate the plasma membrane and release the drug under high glutathione concentration, leading to the suppression of tumor proliferation in vitro and in vivo (Kong, Tang, & Yin, 2020).
Radiopharmaceutical Therapy : Meta-iodobenzylguanidine (Iobenguane) is a radiopharmaceutical derived from benzylguanidine, used in the treatment of neuroectodermal tumors, such as neuroblastoma and pheochromocytoma. Giammarile et al. (2008) provided guidelines for the use of 131I-meta-iodobenzylguanidine therapy, highlighting its effectiveness in tumor targeting (Giammarile et al., 2008).
Cytotoxic and Antitumor Effects : Smets, Bout, and Wisse (2004) investigated the cytotoxicity of meta-iodo-benzylguanidine (MIBG), an analogue of benzylguanidine. The study found that MIBG exhibited cytotoxic effects on various cell lines and demonstrated antitumor effects in animal models (Smets, Bout, & Wisse, 2004).
Radiolabeled Benzylguanidine in Neuroblastoma Treatment : Cunningham et al. (1998) explored the use of radiolabeled benzylguanidine for treating neuroblastoma cells. Their study indicated the potential of beta, alpha, and Auger electron-emitting radioconjugates in targeting neuroblastoma cells, suggesting a role for combinations of radioconjugates in targeted radiotherapy (Cunningham et al., 1998).
Synthesis of Thiourea Derivatives : Marquez et al. (2006) reported the synthesis of derivatives of benzylguanidine, including 1-benzoyl-3-benzylguanidine, using eco-friendly protocols. This research contributes to the development of new compounds with potential pharmaceutical applications (Marquez et al., 2006).
Safety and Resilience in Radiopharmaceuticals Production : Grecco et al. (2012) discussed the use of meta-iodo-benzylguanidine in the production of radiopharmaceuticals, emphasizing the importance of safety and resilience in these processes (Grecco et al., 2012).
Adrenomedullary PET Radiopharmaceuticals : Lee et al. (2004) investigated m-(omega-[18F]fluoroalkyl)benzylguanidines as potential PET radiopharmaceuticals for adrenomedullary imaging, showing promise for the diagnosis of neuroendocrine tumors (Lee et al., 2004).
Future Directions
properties
IUPAC Name |
2-benzylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNGNUGFQIDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2551-73-7 (hemisulfate) | |
Record name | Benzylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20944755 | |
Record name | N-Benzylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylguanidine | |
CAS RN |
2211-57-6 | |
Record name | N-(Phenylmethyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2211-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylguanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzylguanidinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6537F6GQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.